N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
CAS No.: 868680-47-1
Cat. No.: VC7639767
Molecular Formula: C15H18ClN3O3
Molecular Weight: 323.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868680-47-1 |
|---|---|
| Molecular Formula | C15H18ClN3O3 |
| Molecular Weight | 323.78 |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C15H18ClN3O3/c1-3-18-6-7-19(15(22)14(18)21)9-13(20)17-11-5-4-10(2)12(16)8-11/h4-5,8H,3,6-7,9H2,1-2H3,(H,17,20) |
| Standard InChI Key | SGHOSFXJMXQPED-UHFFFAOYSA-N |
| SMILES | CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=C(C=C2)C)Cl |
Introduction
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a complex organic compound that combines elements of both amide and piperazine chemistry. This compound is not explicitly mentioned in the provided search results, so we will construct a comprehensive overview based on its components and similar compounds.
Synthesis
The synthesis of such a compound would likely involve the reaction of 4-ethyl-2,3-dioxopiperazine carbonyl chloride (CAS No. 59703-00-3) with an appropriate amine, such as 3-chloro-4-methylphenylamine, in the presence of a base to facilitate the formation of the amide bond.
3-Chloro-4-methylphenyl Group
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Chemical Properties: This group is part of an aromatic amine, which is typically reactive due to the presence of the amino group.
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Biological Activity: Aromatic amines can exhibit various biological activities, including antimicrobial and anticancer properties, depending on their substitution patterns.
4-Ethyl-2,3-dioxopiperazine Moiety
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Chemical Properties: This moiety is a derivative of piperazine, known for its stability and reactivity in forming carbonyl derivatives.
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Biological Activity: Piperazine derivatives are used in various pharmaceutical applications, including as intermediates for antibiotics and other drugs.
Synthesis and Characterization
| Compound Component | Molecular Formula | Molecular Weight | Synthesis Method |
|---|---|---|---|
| 3-Chloro-4-methylphenylamine | CHClN | 141.60 g/mol | Reduction of nitroaniline derivatives |
| 4-Ethyl-2,3-dioxopiperazine carbonyl chloride | CHClNO | 204.61 g/mol | Reaction of 4-ethyl-2,3-dioxopiperazine with carbonyl chloride |
Biological Activity
While specific data on N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is not available, related compounds have shown promise in antimicrobial and anticancer applications. For instance, piperazine derivatives are known for their role in synthesizing antibiotics like piperacillin and cefoperazone .
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